Home > Products > Screening Compounds P51870 > Fosgemcitabine palabenamide
Fosgemcitabine palabenamide - 1562406-27-2

Fosgemcitabine palabenamide

Catalog Number: EVT-8952028
CAS Number: 1562406-27-2
Molecular Formula: C25H27F2N4O8P
Molecular Weight: 580.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosgemcitabine Palabenamide is a pyrimidine analogue and a proprietary prodrug based on an aryloxy phosphoramidate derivative of gemcitabine with potential antineoplastic activity. Upon intravenous administration and cellular uptake, fosgemcitabine palabenamide is converted into the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA replication; dFdCTP is incorporated into DNA, resulting in premature termination of DNA replication and eventually induction of apoptosis. With the phosphoramidate moiety on the gemcitabine monophosphate group, NUC-1031 has improved properties over its parent molecule: 1) is more lipophilic and accumulates in cancer cells by passive diffusion and does not require a nucleoside transporter, 2) as the agent is delivered in the monophosphate form, the first phosphorylation step by deoxycytidine kinase is not required, 3) this agent is not susceptible to deactivation by cytidine deaminase cleavage of the monophosphorylated form. Altogether, this may help overcome resistance to gemcitabine.
Overview

Fosgemcitabine palabenamide, also known as Acelarin, is a novel anticancer compound derived from gemcitabine, a well-known nucleoside analog. It is classified as an antineoplastic agent and specifically falls under the category of pyrimidine nucleosides. This compound is being developed primarily for the treatment of biliary cancer and pancreatic cancer, with ongoing clinical trials evaluating its efficacy and safety in various cancer types.

Source

Fosgemcitabine palabenamide was initially developed by Cardiff University and is now being advanced by NuCana Biomed and Imperial College of Science, Technology and Medicine. The compound has received orphan drug designation in the European Union for its potential use in treating rare diseases, particularly biliary cancer .

Classification
  • Drug Type: Small molecule drug
  • Drug Class: Antineoplastics; Pyrimidine nucleosides
  • Mechanism of Action: Antimetabolites; DNA synthesis inhibitors; Ribonucleotide reductase inhibitors
  • Orphan Drug Status: Yes (for biliary cancer)
  • Development Phases: Phase III for biliary and pancreatic cancers; Phase II for ovarian cancer .
Synthesis Analysis

The synthesis of fosgemcitabine palabenamide involves several key steps that transform gemcitabine into a more effective prodrug. The synthetic pathway includes the formation of aryloxy phosphoramidate derivatives, which enhance the drug's stability and bioavailability.

Technical Details

  1. Starting Material: Gemcitabine is used as the starting material.
  2. Reagents: Various reagents are employed to introduce phosphoramidate functionalities.
  3. Conditions: The synthesis typically requires controlled conditions to ensure optimal yields and purity.
  4. Diastereoselectivity: The synthesis process emphasizes diastereoselective reactions to produce the desired stereoisomer of fosgemcitabine palabenamide efficiently .
Molecular Structure Analysis

Fosgemcitabine palabenamide has a complex molecular structure characterized by its unique chemical formula:

  • Chemical Formula: C25_{25}H27_{27}F2_{2}N4_{4}O8_{8}P
  • Molecular Weight: Approximately 580.48 g/mol
  • Structure Description: The structure includes a pyrimidine ring, difluorinated components, and a phosphoramidate moiety that contributes to its enhanced pharmacological properties.

Structural Data

The InChI Key for fosgemcitabine palabenamide is NHTKGYOMICWFQZ-UHFFFAOYSA-N, which aids in identifying the compound in chemical databases .

Chemical Reactions Analysis

Fosgemcitabine palabenamide undergoes several chemical reactions that are critical to its function as an anticancer agent:

Technical Details

The metabolic pathway involves enzymatic hydrolysis, where ester bonds are cleaved to release the active nucleoside triphosphate form that inhibits DNA synthesis.

Mechanism of Action

Fosgemcitabine palabenamide functions primarily as an antimetabolite, disrupting DNA synthesis in rapidly dividing cancer cells:

  1. Inhibition of DNA Synthesis: The active metabolite dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA during replication.
  2. Cell Cycle Arrest: This incorporation leads to chain termination and ultimately triggers apoptosis in malignant cells.
  3. Enhanced Efficacy: By overcoming resistance mechanisms associated with traditional gemcitabine therapy, fosgemcitabine palabenamide shows improved efficacy against certain cancers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may be susceptible to hydrolysis under certain circumstances.
  • pH Sensitivity: Activity may vary with changes in pH due to its chemical structure.

Relevant Data or Analyses

Studies have indicated that fosgemcitabine palabenamide maintains stability during storage but should be handled under specific conditions to prevent degradation .

Applications

Fosgemcitabine palabenamide is primarily investigated for its applications in oncology:

  1. Biliary Cancer Treatment: Currently undergoing Phase III trials for effectiveness against biliary tract cancers.
  2. Pancreatic Cancer Treatment: Also being evaluated for metastatic pancreatic adenocarcinoma.
  3. Combination Therapy Studies: Research indicates potential benefits when used alongside other chemotherapeutics like cisplatin or carboplatin, particularly in resistant cancer types .

Properties

CAS Number

1562406-27-2

Product Name

Fosgemcitabine palabenamide

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C25H27F2N4O8P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40-/m0/s1

InChI Key

NHTKGYOMICWFQZ-BBOXMAMFSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N[P@](=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.